2,3,5-Tri-O-benzoyl-b-D-ribofuranosyl isothiocyanate
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Overview
Description
2,3,5-Tri-O-benzoyl-b-D-ribofuranosyl isothiocyanate is a chemical compound with the molecular formula C27H21NO7S and a molecular weight of 503.52 g/mol . This compound is known for its applications in biomedicine, particularly in therapeutic interventions against cancer, viral infections, and autoimmune disorders.
Preparation Methods
Chemical Reactions Analysis
2,3,5-Tri-O-benzoyl-b-D-ribofuranosyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,5-Tri-O-benzoyl-b-D-ribofuranosyl isothiocyanate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of nucleosides and other complex molecules.
Biology: The compound is used in the study of nucleic acid interactions and modifications.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,3,5-Tri-O-benzoyl-b-D-ribofuranosyl isothiocyanate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino acids, nucleotides, and other biomolecules, leading to modifications that affect their function. This interaction is crucial in its therapeutic applications, where it targets specific molecular pathways involved in disease processes .
Comparison with Similar Compounds
2,3,5-Tri-O-benzoyl-b-D-ribofuranosyl isothiocyanate can be compared with similar compounds such as:
2,3,5-Tri-O-benzoyl-b-D-ribofuranosyl cyanide: This compound is used in the synthesis of antiviral nucleosides and has applications in combating HIV and hepatitis B.
2,3,5-Tri-O-benzoyl-b-D-ribofuranosyl chloride: Another related compound used in nucleoside synthesis and other chemical reactions.
The uniqueness of this compound lies in its isothiocyanate group, which provides distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
(3,4-dibenzoyloxy-5-isothiocyanatooxolan-2-yl)methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO7S/c29-25(18-10-4-1-5-11-18)32-16-21-22(34-26(30)19-12-6-2-7-13-19)23(24(33-21)28-17-36)35-27(31)20-14-8-3-9-15-20/h1-15,21-24H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVSFHIUQVIIOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N=C=S)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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